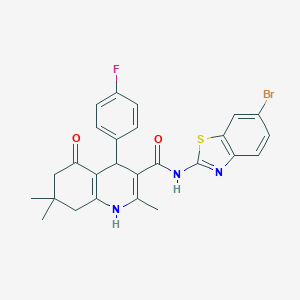
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential use as a therapeutic agent. It belongs to the class of heterocyclic compounds and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has low toxicity and does not affect normal cells. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its low toxicity and specificity towards cancer cells. However, its limited solubility in water may pose a challenge in certain experiments.
Direcciones Futuras
Future research on N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could focus on its potential use as a combination therapy with other anticancer agents. Additionally, further studies could investigate its mechanism of action and potential use in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide shows promise as a potential therapeutic agent for cancer treatment. Its low toxicity and specificity towards cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in other diseases.
Métodos De Síntesis
Several methods have been reported for the synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One such method involves the reaction of 6-bromo-2-aminobenzothiazole with 4-fluoroaniline, followed by cyclization with 3-dimethylaminocrotonic acid and subsequent condensation with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield the final compound.
Aplicaciones Científicas De Investigación
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels necessary for tumor growth.
Propiedades
Nombre del producto |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C26H23BrFN3O2S |
Peso molecular |
540.4 g/mol |
Nombre IUPAC |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrFN3O2S/c1-13-21(24(33)31-25-30-17-9-6-15(27)10-20(17)34-25)22(14-4-7-16(28)8-5-14)23-18(29-13)11-26(2,3)12-19(23)32/h4-10,22,29H,11-12H2,1-3H3,(H,30,31,33) |
Clave InChI |
HMRCLSWYBFRGMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)